

# Application Notes & Protocols for High-Throughput Screening with p-nitro-Pifithrin-alpha

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *p-nitro-Pifithrin-alpha*

Cat. No.: B1678913

[Get Quote](#)

## Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing **p-nitro-Pifithrin-alpha** and its analogs. **p-nitro-Pifithrin-alpha** is a potent, cell-permeable derivative of Pifithrin-alpha, primarily known as an inhibitor of the p53 tumor suppressor protein.[1][2] Its ability to block p53-dependent transcriptional activation and apoptosis makes it a valuable tool for research in neurodegenerative diseases, oncology, and cellular stress responses.[1][3] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind assay design, protocol optimization, and data interpretation. We present detailed protocols for both a primary, cell-based phenotypic screen targeting the p53 pathway and a secondary, biochemical counter-screen targeting the Hsp70 chaperone system, a known off-target of the pifithrin class.[4][5] By integrating these self-validating systems, this guide aims to equip researchers with the expertise to identify and validate novel modulators of stress-response pathways with high confidence.

## Scientific Background: Understanding the Target and the Tool

### p-nitro-Pifithrin-alpha: Mechanism of Action

**p-nitro-Pifithrin-alpha** (p-nitro-PFT $\alpha$ ) is an analog of Pifithrin- $\alpha$ , developed to enhance potency and cell permeability.[1] Its primary mechanism of action is the inhibition of the tumor suppressor protein p53.[6] In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally upregulates target genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BAX).[4] p-nitro-PFT $\alpha$  acts post-transcriptionally on p53, preventing it from activating these downstream targets without blocking its phosphorylation.[3] [7]

Notably, p-nitro-PFT $\alpha$  is slowly converted in biological media (half-life of ~8 hours) to a more potent, cyclized form, p-nitro-cyclic-Pifithrin-alpha.[1] This conversion is a critical factor to consider during assay design, particularly concerning incubation times. Furthermore, the parent compound, Pifithrin- $\alpha$ , has been shown to exhibit off-target activities, including suppression of the heat shock response and activation of the aryl hydrocarbon receptor (AhR).[4][8] Therefore, a robust screening campaign must incorporate assays to identify and exclude compounds acting through these alternative mechanisms.



[Click to download full resolution via product page](#)

Figure 1: Simplified p53 signaling pathway showing the point of inhibition by **p-nitro-Pifithrin-alpha**.

## Rationale for High-Throughput Screening

Modulation of the p53 and Hsp70 pathways holds significant therapeutic potential.

- Inhibition of p53: In contexts like stroke or the side effects of chemotherapy, transiently inhibiting p53-mediated apoptosis can be protective.[1][4]
- Inhibition of Hsp70: In many cancers, Hsp70 is overexpressed and acts as an anti-apoptotic protein, protecting cancer cells from stress.[9] Inhibiting Hsp70 can therefore sensitize these cells to cancer therapies.[9][10]

An HTS campaign allows for the rapid evaluation of large chemical libraries to identify novel small molecules that can modulate these pathways, providing starting points for drug discovery programs.[11]

## HTS Campaign Strategy: A Dual-Assay Approach

A successful HTS campaign requires a meticulously planned workflow to maximize the identification of true hits while minimizing false positives.[12][13] We propose a strategy that pairs a primary, cell-based screen with a secondary, biochemical counter-screen.



[Click to download full resolution via product page](#)

Figure 2: High-level workflow for HTS hit identification and validation.

This dual-assay approach is critical. A compound may appear active in the primary p53 reporter assay not because it inhibits p53, but because it is cytotoxic or because it inhibits the Hsp70 pathway, which can indirectly affect p53 signaling.[4] By running a specific Hsp70 counter-screen and a general cytotoxicity assay, we can triage hits and focus on those with the desired mechanism of action.

# Protocol 1: Primary HTS - Cell-Based p53 Reporter Assay

This protocol is designed to identify compounds that inhibit p53-mediated transcriptional activation in a cellular context. It utilizes a stable cell line containing a luciferase reporter gene under the control of a p53-responsive promoter.

## Principle

Cells are treated with a DNA-damaging agent to induce p53 activation, leading to the expression of luciferase. Test compounds that inhibit p53 activity will prevent luciferase expression, resulting in a decrease in the luminescent signal.

## Materials and Reagents

- Cells: HCT116 p53+/+ cells stably transfected with a p53-responsive luciferase reporter construct (e.g., pGL4.21[luc2P/p21/Hygro]).
- Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.
- Compound Plates: 384-well polypropylene plates for compound dilution.
- Reagents:
  - McCoy's 5A Medium with L-glutamine.
  - Fetal Bovine Serum (FBS), heat-inactivated.
  - Penicillin-Streptomycin solution.
  - Etoposide (DNA-damaging agent).
  - **p-nitro-Pifithrin-alpha** (Positive Control).
  - DMSO, molecular biology grade.
  - ONE-Glo™ Luciferase Assay System or equivalent.

## Step-by-Step Methodology

- Cell Seeding:
  - Culture HCT116-p53-reporter cells to ~80% confluency.
  - Trypsinize and resuspend cells in complete medium (McCoy's + 10% FBS + 1% Pen/Strep).
  - Adjust cell density to  $1 \times 10^5$  cells/mL.
  - Using a multi-drop dispenser, add 40  $\mu$ L of the cell suspension (4,000 cells) to each well of the 384-well assay plates.
  - Incubate plates for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Compound Pinning:
  - Prepare compound source plates. For a primary screen, a single concentration of 10  $\mu$ M is typical.<sup>[14]</sup>
  - Using a 384-pin tool or acoustic liquid handler, transfer 40 nL of compound from the source plate to the assay plate. This results in a final concentration of 10  $\mu$ M in 0.1% DMSO.
  - Controls on each plate are essential:
    - Negative Control (Max Signal): Wells with DMSO only.
    - Positive Control (Min Signal): Wells with a known p53 inhibitor, like **p-nitro-Pifithrin-alpha** (final concentration 1  $\mu$ M).
- p53 Activation:
  - Prepare a 2X working solution of Etoposide in complete medium. The final concentration should be empirically determined during assay development to give a robust signal window (typically 10-20  $\mu$ M).

- Add 40 µL of the 2X Etoposide solution to all wells except for unstressed baseline controls (which receive medium only).
- The final volume in each well is now 80 µL.
- Incubate plates for 16-24 hours at 37°C, 5% CO<sub>2</sub>.
- Signal Detection:
  - Equilibrate assay plates and the ONE-Glo™ reagent to room temperature.
  - Add 20 µL of ONE-Glo™ reagent to each well.
  - Incubate for 10 minutes at room temperature, protected from light.
  - Read luminescence on a compatible plate reader.

## Assay Validation

Before starting the full screen, the assay must be validated to ensure it is robust and reproducible.[15] The key metric is the Z'-factor.[14]

- Z'-factor Calculation:  $Z' = 1 - (3 * (SD_{pos} + SD_{neg})) / |Mean_{pos} - Mean_{neg}|$
- An assay is considered excellent for HTS when  $Z' > 0.5$ . [14] This calculation should be performed on a pilot screen of several hundred compounds to ensure consistency.[14]

## Protocol 2: Secondary Screen - Hsp70 Biochemical ATPase Assay

This protocol is designed as a counter-screen to eliminate primary hits that act by inhibiting Hsp70. It measures the ATP hydrolysis activity of purified Hsp70 protein.

### Principle

Hsp70 is an ATPase, and its activity is stimulated by co-chaperones like Hsp40 (DnaJ).[16][17] This assay measures the amount of ADP produced, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a common format that measures ADP production via a

luciferase-based reaction.[17] Compounds that inhibit Hsp70 ATPase activity will result in a lower luminescent signal.



[Click to download full resolution via product page](#)

Figure 3: Principle of the Hsp70 ATPase biochemical assay with luminescent readout.

## Materials and Reagents

- Proteins: Purified human Hsp70 (HSPA1A) and Hsp40 (DnaJA1).
- Assay Plates: 384-well, low-volume, white, non-binding surface plates.
- Reagents:
  - Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl<sub>2</sub>. [16]
  - ATP, molecular biology grade.
  - VER-155008 (Positive control Hsp70 inhibitor). [18]
  - DMSO.
  - ADP-Glo™ Kinase Assay kit.

## Step-by-Step Methodology

- Reagent Preparation:

- Prepare a 2X Enzyme/Co-chaperone mix in Assay Buffer (e.g., 50 nM Hsp70, 25 nM Hsp40).
- Prepare a 4X solution of test compounds (hits from the primary screen) in Assay Buffer + DMSO.
- Prepare a 4X ATP solution in Assay Buffer (concentration should be at or near the  $K_m$ , determined during assay development, typically ~1 mM).[16]
- Assay Procedure (5  $\mu$ L final volume):
  - Add 1.25  $\mu$ L of 4X compound solution to the assay plate wells.
  - Add 2.5  $\mu$ L of 2X Enzyme/Co-chaperone mix.
  - Incubate for 15 minutes at room temperature.
  - Initiate the reaction by adding 1.25  $\mu$ L of 4X ATP solution.
  - Incubate for 60 minutes at 37°C.[16]
- Signal Detection:
  - Add 5  $\mu$ L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
  - Add 10  $\mu$ L of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
  - Read luminescence on a compatible plate reader.

## Data Analysis and Hit Validation

### Primary Data Analysis

For each plate, raw luminescence values are normalized to the intra-plate controls:

- Percent Inhibition (%) =  $100 * (1 - (\text{Signal\_compound} - \text{Mean\_pos}) / (\text{Mean\_neg} - \text{Mean\_pos}))$

A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

## Hit Confirmation and Triage

Initial hits from the primary screen must undergo a rigorous validation cascade.<sup>[13]</sup>

- Re-test: Hits are re-tested under the same primary assay conditions to confirm activity.
- Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC<sub>50</sub>).
- Counter-Screening: The compounds are then tested in the Hsp70 ATPase assay and a standard cytotoxicity assay (e.g., CellTiter-Glo).
- Hit Prioritization: True hits are compounds that:
  - Show a dose-dependent inhibition of the p53 reporter signal.
  - Do not show significant activity in the Hsp70 ATPase assay.
  - Are not cytotoxic at their IC<sub>50</sub> concentration in the primary assay.

## Summary of Key Parameters and Compound Properties

The following tables provide essential data for planning and executing experiments with **p-nitro-Pifithrin-alpha**.

Table 1: Physicochemical Properties of **p-nitro-Pifithrin-alpha**

| Property           | Value                                                                    | Source  |
|--------------------|--------------------------------------------------------------------------|---------|
| Molecular Formula  | C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> S · HBr    | [1]     |
| Molecular Weight   | 398.3 g/mol                                                              | [1]     |
| Solubility         | Soluble in DMSO (1 mg/mL),<br>DMF (1 mg/mL)                              | [1]     |
| Stability in Media | Slowly converts to a more<br>potent cyclic form (t <sub>1/2</sub> ≈ 8 h) | [1]     |
| Storage            | Store stock solutions at -20°C;<br>stable for ≥ 4 years as solid         | [1][19] |

Table 2: Recommended HTS Assay Conditions

| Parameter         | p53 Reporter Assay<br>(Primary)         | Hsp70 ATPase Assay<br>(Secondary) |
|-------------------|-----------------------------------------|-----------------------------------|
| Plate Format      | 384-well                                | 384-well, low volume              |
| Key Reagents      | HCT116-p53-reporter cells,<br>Etoposide | Recombinant Hsp70, Hsp40,<br>ATP  |
| Control Inhibitor | p-nitro-Pifithrin-alpha (1 μM)          | VER-155008 (10 μM)                |
| Incubation Time   | 16-24 hours                             | 60 minutes                        |
| Detection Method  | Luminescence (ONE-Glo™)                 | Luminescence (ADP-Glo™)           |
| Validation Metric | Z' > 0.5                                | Z' > 0.5                          |

## References

- MedChemExpress. (n.d.). Pifithrin-α, p-Nitro, Cyclic (PFN-α). Retrieved from MedChemExpress website.[7]
- APExBIO. (n.d.). p-nitro-Cyclic Pifithrin-α. Retrieved from APExBIO website.[3]

- Rauch, J. N., et al. (2017). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. *Journal of Biological Chemistry*, 292(12), 5004-5016.[16]
- Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a *Vibrio cholerae* stress response pathway. *Drug Design, Development and Therapy*, 11, 2679–2688.[20]
- Grant, S. K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. *European Pharmaceutical Review*.[12]
- Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps. Retrieved from UCSF website.[14]
- Gassner, C., et al. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. In *Assay Guidance Manual*. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[21]
- BOC Sciences. (n.d.). HTS Assay Development. Retrieved from BOC Sciences website.[15]
- Selleck Chemicals. (n.d.). Pifithrin- $\alpha$  (PFT $\alpha$ ) Hhydrobromide p53 Inhibitor. Retrieved from Selleck Chemicals website.[4]
- Pratt, W. B., et al. (2010). Design of a Flexible Cell-Based Assay for the Evaluation of Heat Shock Protein 70 Expression Modulators. *ASSAY and Drug Development Technologies*, 8(3), 364-374.[22]
- BPS Bioscience. (n.d.). HSP70 Assay Kit. Retrieved from BPS Bioscience website.[17]
- Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved from Southern Research website.[11]
- Doyle, S. P., et al. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. In *Protein–Protein Interaction Regulators*. Royal Society of Chemistry.[23]
- Murphy, M. E., et al. (2005). An evaluation of the ability of pifithrin- $\alpha$  and - $\beta$  to inhibit p53 function in two wild-type p53 human tumor cell lines. *Molecular Cancer Therapeutics*, 4(9),

1485-1493.[24]

- Retzlaff, M., et al. (2013). Functional Analysis of Hsp70 Inhibitors. PLoS ONE, 8(11), e78443.[18]
- Cayman Chemical. (n.d.). p-nitro-Pifithrin- $\alpha$ . Retrieved from Cayman Chemical website.[1]
- APEX BIO. (n.d.). Pifithrin- $\alpha$  (PFT $\alpha$ ) – p53 Inhibitor. Retrieved from APEX BIO website.[25]
- Li, X., & Buchner, J. (2013). Hsp70 Inhibitors. In Chemical Probes in Biology. Royal Society of Chemistry.[26]
- Dwyer, T. S., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Molecular Neuroscience, 15, 982635.[27]
- Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.[13]
- Ivarsson, Y. (2014). High-throughput methods for identification of protein-protein interactions involving short linear motifs. FEBS Letters, 588(6), 944-949.[28]
- InvivoChem. (n.d.). Pifithrin- $\alpha$  (PFT $\alpha$ ) | p53 inhibitor. Retrieved from InvivoChem website.[29]
- Matikainen, J., et al. (2005). The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor. Molecular Pharmacology, 67(3), 676-684.[8]
- Gary, R. K., & Jensen, R. A. (2005). The p53 Inhibitor Pifithrin- $\alpha$  Forms a Sparingly Soluble Derivative via Intramolecular Cyclization under Physiological Conditions. Journal of Medicinal Chemistry, 48(24), 7760-7762.[30]
- Abcam. (n.d.). Cyclic pifithrin-alpha-p-nitro, transcriptional p53 inhibitor. Retrieved from Abcam website.[31]
- Sigma-Aldrich. (n.d.). Pifithrin- $\alpha$ , p-Nitro, Cyclic. Retrieved from Sigma-Aldrich website.[19]
- Xcess Biosciences. (n.d.). p-nitro-Pifithrin- $\alpha$ . Retrieved from Xcess Biosciences website.[6]

- Murphy, P. J., et al. (2004). Pifithrin- $\alpha$  inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation. *Journal of Biological Chemistry*, 279(29), 30195-30201.[5]
- MedchemExpress.com. (n.d.). p-nitro-Pifithrin- $\alpha$  | p53 Inhibitor. Retrieved from MedchemExpress website.[2]
- Demidenko, Z. N., et al. (2020). Pifithrin- $\alpha$  alters p53 post-translational modifications pattern and differentially inhibits p53 target genes. *Oncotarget*, 11(1), 1049-1061.[32]
- Santagata, S., et al. (2014). Heat Shock Protein 70 Inhibitors. 1. 2,5'-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides as Irreversible Binders to an Allosteric Site on Heat Shock Protein 70. *Journal of Medicinal Chemistry*, 57(6), 2419-2435.[10]
- An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. *International Journal of Drug Discovery*, 1(1).[33]
- Neckers, L., et al. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. *Current Pharmaceutical Design*, 15(32), 3737-3751.[34]
- Abcam. (n.d.). **p-nitro-Pifithrin-alpha**. Retrieved from Abcam website.[35]
- Wang, Y., et al. (2022). Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy. *Frontiers in Oncology*, 12, 986503.[9]
- S. Schmitt, E. (2022). Synthetic Small Molecule Modulators of Hsp70 and Hsp40 Chaperones as Promising Anticancer Agents. *Molecules*, 27(19), 6296.[36]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]
- 2. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 3. [apexbt.com](http://apexbt.com) [[apexbt.com](http://apexbt.com)]
- 4. [selleckchem.com](http://selleckchem.com) [[selleckchem.com](http://selleckchem.com)]
- 5. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [xcessbio.com](http://xcessbio.com) [[xcessbio.com](http://xcessbio.com)]
- 7. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 8. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [[frontiersin.org](http://frontiersin.org)]
- 10. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 11. [southernresearch.org](http://southernresearch.org) [[southernresearch.org](http://southernresearch.org)]
- 12. [europeanpharmaceuticalreview.com](http://europeanpharmaceuticalreview.com) [[europeanpharmaceuticalreview.com](http://europeanpharmaceuticalreview.com)]
- 13. [drugtargetreview.com](http://drugtargetreview.com) [[drugtargetreview.com](http://drugtargetreview.com)]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [[pharm.ucsf.edu](http://pharm.ucsf.edu)]
- 15. [drugscreening.bocsci.com](http://drugscreening.bocsci.com) [[drugscreening.bocsci.com](http://drugscreening.bocsci.com)]
- 16. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 17. [bpsbioscience.com](http://bpsbioscience.com) [[bpsbioscience.com](http://bpsbioscience.com)]
- 18. Functional Analysis of Hsp70 Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 19. Pifithrin-a, p -Nitro, Cyclic [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 20. [dovepress.com](http://dovepress.com) [[dovepress.com](http://dovepress.com)]
- 21. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 22. Design of a Flexible Cell-Based Assay for the Evaluation of Heat Shock Protein 70 Expression Modulators - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 23. [books.rsc.org](http://books.rsc.org) [[books.rsc.org](http://books.rsc.org)]
- 24. [aacrjournals.org](http://aacrjournals.org) [[aacrjournals.org](http://aacrjournals.org)]

- 25. apexbt.com [apexbt.com]
- 26. books.rsc.org [books.rsc.org]
- 27. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. Pifithrin- $\alpha$  (PFT $\alpha$ ) | p53 inhibitor | CAS 63208-82-2 | Buy Pifithrin $\alpha$  (PFT- $\alpha$ ) from Supplier InvivoChem [invivochem.com]
- 30. researchgate.net [researchgate.net]
- 31. Cyclic pifithrin-alpha-p-nitro, transcriptional p53 inhibitor (CAS 60477-38-5) | Abcam [abcam.com]
- 32. researchgate.net [researchgate.net]
- 33. lifescienceglobal.com [lifescienceglobal.com]
- 34. benthamdirect.com [benthamdirect.com]
- 35. p-nitro-Pifithrin-alpha | Abcam [abcam.com]
- 36. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols for High-Throughput Screening with p-nitro-Pifithrin-alpha]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678913#high-throughput-screening-with-p-nitro-pifithrin-alpha]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)